molecular formula C22H42O2 B190464 Erucic acid CAS No. 112-86-7

Erucic acid

Número de catálogo: B190464
Número CAS: 112-86-7
Peso molecular: 338.6 g/mol
Clave InChI: DPUOLQHDNGRHBS-KTKRTIGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

El ácido erúcico se puede sintetizar mediante los siguientes métodos:

    Hidrólisis de aceites vegetales: A partir de aceites vegetales o residuos de aceite, los métodos tradicionales como la saponificación (hidrólisis ácida) o la hidrólisis a presión producen ácidos grasos. El ácido erúcico se puede separar luego de la mezcla de ácidos grasos. Para los ácidos grasos mixtos, la congelación, el prensado y la separación preliminar son seguidos por destilación al vacío para obtener ácido erúcico relativamente puro.

    Fermentación y destilación a partir de semillas de Brassica: Los procesos de fermentación y destilación refinan el ácido erúcico a partir de semillas de Brassica, lo que da como resultado aceite de mostaza y ácido erúcico.

Análisis De Reacciones Químicas

El ácido erúcico experimenta diversas reacciones, incluida la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes incluyen:

    Oxidación: El ácido erúcico se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO₄) o el ácido crómico (H₂CrO₄).

    Reducción: La reducción con gas hidrógeno (H₂) y un catalizador (como paladio sobre carbono) convierte el ácido erúcico en su alcohol correspondiente.

    Sustitución: El ácido erúcico puede sufrir reacciones de halogenación (por ejemplo, bromación o cloración) para formar derivados halogenados. Los principales productos formados a partir de estas reacciones incluyen derivados del ácido erúcico con grupos funcionales alterados.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Erucic acid has been investigated for its therapeutic properties, particularly in the context of neurodegenerative diseases and cancer treatment.

Neuroprotective Effects

Recent studies suggest that this compound may serve as a novel therapeutic agent for cognitive deficits. It has demonstrated potential in enhancing peroxisomal β-oxidation in rat hepatocytes while exhibiting selective toxicity towards fibroblasts from patients with peroxisomal disorders, indicating a targeted therapeutic approach .

Anticancer Activity

This compound's cytotoxic effects have been explored in various cancer cell lines:

  • In Vitro Studies : At concentrations up to 100 µM, this compound did not affect the viability of human breast cancer cell lines (MCF-7 and MDA-MB-231) but inhibited colony formation in glioma cells .
  • In Vivo Studies : Administration of low doses (5 mg daily) to mice with Ehrlich tumors extended survival compared to untreated controls. However, higher doses resulted in decreased survival, suggesting a dose-dependent relationship .

Drug Delivery Systems

This compound has been employed as a carrier for other drugs. For instance, a polymer combining this compound with sebacic acid was used to deliver 4-hydroperoxyclophosphamide effectively in glioma models, showing minimal toxicity and prolonged survival .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its moisturizing properties:

  • It is incorporated into creams and lotions due to its ability to hydrate and protect the skin .
  • Its stability enhances the quality of skincare products, making it a popular ingredient in various formulations.

Industrial Applications

This compound's unique properties make it suitable for several industrial applications:

  • Lubricants : Due to its viscosity and thermal stability, this compound is used in producing lubricants that support machinery operation .
  • Fats and Oils : It constitutes a significant portion of natural rapeseed and mustard seed oils, which are utilized in food products .

Toxicological Considerations

Historically classified as toxic due to concerns over cardiotoxicity observed in animal models, recent findings suggest that when used in reasonable amounts, this compound may not pose significant risks to human health . The European Food Safety Authority has established a tolerable daily intake of 7 mg/kg body weight .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Study FocusFindingsReference
Neuroprotective EffectsEnhances β-oxidation; selective toxicity in peroxisomal disorders
Anticancer ActivityInhibits colony formation; extends survival in tumor models
Drug Delivery SystemsEffective carrier for chemotherapeutics; minimal toxicity
Cosmetic ApplicationsMoisturizing properties enhance skincare products
Industrial UsesUtilized in lubricants due to viscosity; significant component of rapeseed oil

Mecanismo De Acción

El mecanismo exacto por el cual el ácido erúcico ejerce sus efectos depende de su aplicación específica. Se sabe que interactúa con los objetivos moleculares y las vías relacionadas con el metabolismo de los lípidos, la señalización celular y la estructura de la membrana.

Comparación Con Compuestos Similares

El ácido erúcico se destaca por su estructura y aplicaciones únicas. Los compuestos similares incluyen el ácido oleico (18:1ω9) y el ácido linoleico (18:2ω6), pero la cadena de carbono alargada del ácido erúcico lo distingue de estos ácidos grasos más comunes.

Actividad Biológica

Erucic acid (C22:1, n-9) is a monounsaturated omega-9 fatty acid predominantly found in rapeseed oil and certain other plant oils. Its biological activity has been the subject of extensive research, particularly concerning its metabolic effects, toxicity, and potential therapeutic applications. This article synthesizes current findings on the biological activity of this compound, highlighting its dual nature as both beneficial and harmful depending on dosage and context.

This compound is primarily metabolized in the liver through peroxisomal β-oxidation. This pathway is crucial for the breakdown of very long-chain fatty acids (VLCFAs), including this compound itself. Studies have shown that excessive oxidation of this compound can inhibit mitochondrial fatty acid oxidation, leading to metabolic disturbances such as hepatic steatosis (fatty liver) .

Table 1: Comparison of this compound Metabolism in Different Models

ModelMechanism of ActionKey Findings
Rat LiverPeroxisomal β-oxidationIncreased malonyl-CoA; suppressed mitochondrial oxidation
Human FibroblastsSelective toxicity in peroxisomal disordersToxicity observed in fibroblasts from patients with Zellweger syndrome
Mouse Stem CellsDifferentiation stimulationPromoted osteoblast differentiation at low concentrations

Toxicological Effects

The primary concern regarding this compound is its cardiotoxicity, particularly at high levels of consumption. Research indicates that chronic exposure to elevated levels of this compound can lead to myocardial lipidosis—a condition characterized by lipid accumulation in heart tissues. This effect has been documented across various animal species, including rats, pigs, and monkeys .

Case Study: Myocardial Lipidosis in Animal Models

In a study with rats, doses ranging from 1-7 g/kg body weight per day resulted in significant myocardial lipidosis. Histopathological examinations revealed extensive lipid droplet accumulation in cardiac tissues, particularly at doses exceeding 2 g/kg body weight .

Table 2: Summary of Toxicological Findings

SpeciesDose (g/kg bw/day)Observed Effects
Rats1-7Myocardial lipidosis; increased cardiac triacylglycerols
PigsUp to 5.1Reversible myocardial lipidosis observed
MonkeysHigh dosesCardiac damage similar to that seen in rats

Therapeutic Applications

Despite its toxic potential, this compound has therapeutic applications, particularly in the treatment of specific metabolic disorders such as Adrenoleukodystrophy (ALD). Lorenzo's oil, a mixture containing this compound and oleic acid, has been used clinically to reduce levels of very long-chain fatty acids in ALD patients. Clinical trials have shown that this compound therapy can effectively decrease serum levels of VLCFAs within a few months .

Table 3: Clinical Outcomes of this compound Therapy

StudyPatient GroupTreatment DetailsOutcome
Kickler et al., 1996ALD PatientsLorenzo's oil (37.5-60 mL/day)Decrease in VLCFA levels; thrombocytopenia reported
Zinkham et al., 1993ALD PatientsVaried doses of Lorenzo's oilThrombocytopenia observed; increased bleeding time noted

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying erucic acid in plant samples, and how do researchers validate their accuracy?

  • Methodological Answer : Gas chromatography (GC) is widely used due to its precision in separating and quantifying fatty acids. Validation includes calibration with certified reference materials, repeated measurements to assess reproducibility (e.g., standard deviations reported in GC analyses ), and cross-validation with techniques like HPLC or mass spectrometry. For example, studies on Brassica species used GC to measure this compound content in single seeds, achieving a mean standard deviation of 0.17% for LEAR varieties .

Q. How can researchers ensure reproducibility in this compound extraction protocols?

  • Methodological Answer : Detailed documentation of solvent systems (e.g., hexane-isopropanol mixtures), extraction times, and temperature conditions is critical. Protocols should align with established methods, such as those outlined in the Journal of Agricultural and Food Chemistry, and include purity checks via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) . Replicability is enhanced by providing raw data and step-by-step protocols in supplementary materials .

Q. What statistical approaches are appropriate for analyzing variability in this compound content across plant populations?

  • Methodological Answer : Descriptive statistics (mean, SD) and ANOVA are foundational for comparing groups. For field studies, non-parametric tests like Kruskal-Wallis may address non-normal distributions. Evidence from gene flow studies used linear regression (y = mx + b) to correlate this compound content with outcrossing rates, validated by nearest-neighbor interpolation and Rayleigh’s test for wind-direction analysis .

Advanced Research Questions

Q. How can conflicting data on this compound toxicity thresholds be resolved across in vitro and in vivo studies?

  • Methodological Answer : Systematic reviews with meta-analysis should be conducted, adjusting for variables like species-specific metabolism, dosage units (e.g., % of diet vs. mg/kg), and study duration. Researchers must critically evaluate methodological limitations (e.g., cell line selection in vitro vs. whole-organism responses) and prioritize studies adhering to OECD guidelines for toxicity testing .

Q. What experimental designs minimize confounding factors in field studies assessing gene flow impacts on this compound levels?

  • Methodological Answer : Randomized block designs with controlled isolation distances (e.g., 10–100 m between HEAR and LEAR plots) can reduce environmental variability. Wind patterns should be monitored continuously using anemometers, with data analyzed via Rayleigh’s test to identify predominant pollen dispersal directions . Hybridization rates are quantified using GC-based this compound thresholds (e.g., >25% indicates F1 hybrids) .

Q. How can computational models improve predictions of this compound biosynthesis regulation in novel transgenic crops?

  • Methodological Answer : Genome-scale metabolic models (GEMs) integrating transcriptomic and proteomic data can identify rate-limiting enzymes (e.g., FAE1 elongase). Validation requires knockout mutants and HPLC-based fatty acid profiling. Researchers should reference existing models for Arabidopsis thaliana and adapt them to crop-specific pathways .

Q. What strategies address discrepancies in this compound oxidation kinetics reported in lipid peroxidation studies?

  • Methodological Answer : Standardize experimental conditions (e.g., pH, temperature, oxidant concentration) and use electron paramagnetic resonance (EPR) to detect radical intermediates. Comparative studies should include positive controls (e.g., linoleic acid) and normalize results to double-bond positions in this compound’s structure .

Q. Data Presentation and Interpretation

Table 1 : Example Data from this compound Hybridization Studies

Hybrid CombinationMean this compound (%)Standard DeviationSample Size (Seeds)
Maalupus × Taurus (F1)33.63.08500
Marcantus × Taurus (F1)34.51.41500
Eraton × Taurus (F1)33.75.46500
Taurus (LEAR Control)0.110.17500

Q. Key Considerations for Research Design

  • Feasibility : Align objectives with available resources (e.g., GC access, field plot sizes) .
  • Ethics : Ensure compliance with biosafety regulations for transgenic crops .
  • Novelty : Address gaps such as this compound’s role in membrane lipid remodeling under stress .

Propiedades

IUPAC Name

(Z)-docos-13-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUOLQHDNGRHBS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63541-50-4
Record name 13-Docosenoic acid, (13Z)-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63541-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8026931
Record name Erucic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline], Liquid
Record name 13-Docosenoic acid, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Erucic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Erucic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

265 °C at 15 mm Hg, Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol, Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ether
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.860 at 55 °C/4 °C
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000115 [mmHg]
Record name Erucic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

An erucic acid mitochondrial metabolite inhibits mitochondrial oxidn of other fatty acids, esp in heart. Would explain accum of triglycerides in heart of rats fed rapeseed oil containing erucic acid., The effects of erucic acid on the oxygen uptake of heart and liver mitochondria of young was studied by providing the carnitine ester of erucic acid (in comparison to palmitylcarnitine). The presence of erucylcarnitine caused a significant inhibition of the mitochondrial oxidation of palmitylcarnitine. These findings suggest that a mitochondrial metabolite of erucic acid inhibits the mitochondrial oxidation of other fatty acids, especially in the heart, and that this causes the accumulation of triglycerides in the hearts of rats fed rapeseed oil. /Erucylcarnitine/, The effects of high erucic acid rapeseed oil (HER) on fatty acid oxidation in rat liver compared with low erucic acid rapeseed oil (LER) were studied. The results showed that feeding HER to rats led to a decr in the hepatic oxidation capacity of palmitic acid and the liver weight positively correlated with the content of erucic acid in diets and with the length of HER feeding period. The inhibitory action of HER on the oxidation of long-chain fatty acids probably resulted from the incorporation of erucic acid into mitochondrial membranes, interfering the fatty acyl-CoA transferring system on the membranes, but not from the beta-oxidation enzyme system in mitochondria being directly inhibited.
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from alcohol

CAS No.

112-86-7
Record name Erucic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erucic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERUCIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13-Docosenoic acid, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Erucic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-docos-13-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERUCIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/075441GMF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Erucic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33.8 °C, 33.5 °C
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Erucic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.